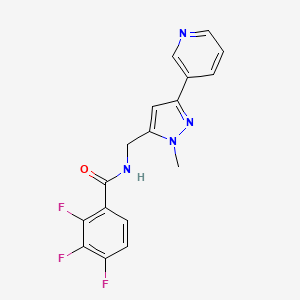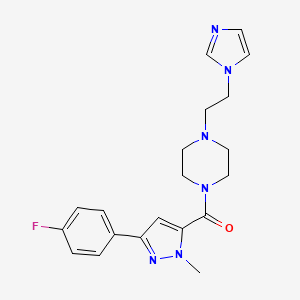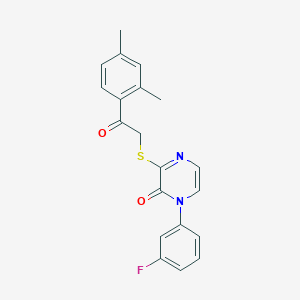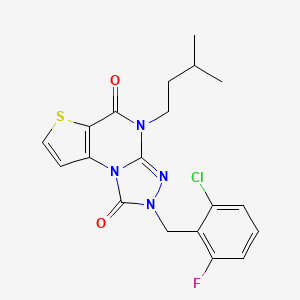![molecular formula C21H25N3O3 B2942897 (1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate CAS No. 1207055-06-8](/img/structure/B2942897.png)
(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring an adamantane core (a type of carbon cage), an acetamido group, and a carboxylate group. The presence of multiple chiral centers indicates that this compound may exist in several different stereoisomers .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of novel molecules demonstrating potent antimicrobial activity. For instance, adamantane-1-carbohydrazide derivatives, when reacted with heterocyclic aldehydes, yield compounds with good yields. These compounds have shown broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans, highlighting the potential of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2012).
Catalysis and Chemical Transformations
Adamantane derivatives are explored for their roles in catalysis and chemical transformations. For example, diiron(III) complexes with tridentate 3N ligands, incorporating adamantane units, have been studied as functional models for methane monooxygenases. These complexes have demonstrated efficient catalysis for the selective hydroxylation of alkanes, including adamantane, showcasing the versatility of adamantane-based compounds in mimicking natural enzymatic processes and their potential in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of complex molecules with potential biological activities. Research into the synthesis of novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole Derivatives has been conducted, illustrating the compound's utility in generating a diverse range of molecules. These efforts aim to explore the biological activities and applications of these molecules, further extending the adamantane derivative's utility in pharmaceutical and chemical research (Soselia et al., 2020).
Material Science and Coordination Chemistry
In material science and coordination chemistry, adamantane derivatives are investigated for their potential in constructing novel materials and complexes. Coordination polymers and metal-organic frameworks (MOFs) utilizing adamantane-based ligands demonstrate unique structural properties and potential applications in catalysis, gas storage, and separation technologies. These studies underscore the importance of adamantane derivatives in advancing material science and developing new functional materials (He et al., 2020).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDMOJWSDZXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)


![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)